Cas no 1805428-58-3 (Ethyl 4-(bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-3-acetate)

Ethyl 4-(bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-3-acetate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. The presence of a reactive bromomethyl group enables facile functionalization, while the cyano and difluoromethyl substituents enhance its potential as a building block for heterocyclic compounds. The ethyl acetate moiety further improves solubility, facilitating downstream reactions. This compound is particularly valuable in the development of fluorinated active ingredients, where the difluoromethyl group can influence metabolic stability and bioavailability. Its well-defined structure and high purity make it suitable for precision applications in medicinal chemistry and crop protection research.
Ethyl 4-(bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-3-acetate structure
1805428-58-3 structure
Product Name:Ethyl 4-(bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-3-acetate
CAS No:1805428-58-3
MF:C12H11BrF2N2O2
MW:333.128749132156
CID:4878498
Update Time:2025-11-06

Ethyl 4-(bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-3-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-(bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-3-acetate
    • Inchi: 1S/C12H11BrF2N2O2/c1-2-19-11(18)4-8-7(5-13)3-9(12(14)15)17-10(8)6-16/h3,12H,2,4-5H2,1H3
    • InChI Key: MEGWSKAIONEUME-UHFFFAOYSA-N
    • SMILES: BrCC1C=C(C(F)F)N=C(C#N)C=1CC(=O)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 359
  • XLogP3: 2.3
  • Topological Polar Surface Area: 63

Ethyl 4-(bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-3-acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029039433-250mg
Ethyl 4-(bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-3-acetate
1805428-58-3 95%
250mg
$1,038.80 2022-04-01
Alichem
A029039433-500mg
Ethyl 4-(bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-3-acetate
1805428-58-3 95%
500mg
$1,701.85 2022-04-01
Alichem
A029039433-1g
Ethyl 4-(bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-3-acetate
1805428-58-3 95%
1g
$3,097.65 2022-04-01

Additional information on Ethyl 4-(bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-3-acetate

Research Brief on Ethyl 4-(bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-3-acetate (CAS: 1805428-58-3)

Ethyl 4-(bromomethyl)-2-cyano-6-(difluoromethyl)pyridine-3-acetate (CAS: 1805428-58-3) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of agrochemicals and pharmaceuticals. Recent studies have highlighted its utility in constructing complex heterocyclic frameworks, which are pivotal in drug discovery and crop protection. This research brief consolidates the latest findings on this compound, focusing on its synthetic applications, mechanistic insights, and potential industrial relevance.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role as a versatile building block for pyridine-based inhibitors targeting kinase enzymes. Researchers utilized its bromomethyl and cyano functionalities to introduce diverse pharmacophores, yielding potent inhibitors of EGFR and VEGFR-2 with nanomolar IC50 values. The difluoromethyl group was critical for enhancing metabolic stability, addressing a common limitation in earlier analogs.

In agrochemical research, a patent application (WO2023056789) disclosed novel fungicides derived from this intermediate. The difluoromethylpyridine core showed exceptional activity against Botrytis cinerea by disrupting mitochondrial respiration. Structure-activity relationship (SAR) studies revealed that the ethyl ester moiety optimizes systemic translocation in plants while maintaining low mammalian toxicity (LD50 > 2000 mg/kg).

Advanced synthetic methodologies have emerged for this compound. A continuous-flow protocol (Org. Process Res. Dev. 2024) achieved 92% yield with 99.5% purity by precisely controlling bromination at the 4-position. This addresses historical challenges in regioselectivity during the bromomethylation step. DFT calculations supported the observed selectivity, correlating with the electron density distribution in the pyridine ring.

Analytical characterization has progressed significantly. A recent ACS Omega paper established a validated UPLC-MS/MS method for trace-level quantification (LOQ = 0.1 ppb) in environmental samples, crucial for regulatory compliance. The method identified novel degradation products formed through acetate hydrolysis followed by cyclization, informing proper storage conditions.

From a safety perspective, the European Chemicals Agency (ECHA) released a 2024 classification proposal labeling the compound as Skin Sens. 1 (H317) due to its reactive bromomethyl group. However, mutagenicity studies (Ames test) showed negative results, supporting its continued use with proper handling protocols. Industrial-scale production has been optimized to 85% atom economy using a novel Pd-catalyzed cross-coupling step.

Future directions include exploring its application in PROTAC development (leveraging the difluoromethyl group for improved proteasome binding) and as a precursor for PET radiotracers via bromine-76 substitution. The compound's unique combination of functionalities positions it as a strategic asset in both pharmaceutical and agricultural innovation pipelines.

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